molecular formula C18H21N5OS B2965989 1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide CAS No. 1235302-02-9

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2965989
CAS RN: 1235302-02-9
M. Wt: 355.46
InChI Key: VAHXDGUJHUFCBO-UHFFFAOYSA-N
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Description

The compound “1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a benzimidazole ring, which is a key component in many functional molecules used in a variety of everyday applications .


Synthesis Analysis

The synthesis of benzimidazole derivatives has seen recent advances, with a focus on the bonds constructed during the formation of the imidazole . A specific synthesis method for a similar compound involves the reaction of o-phenylenediamine and glycine in a high-pressure reactor, followed by cooling, filtration, and recrystallization .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a benzimidazole ring, a piperidine ring, and a thiazole ring. The benzimidazole ring is a key component in many functional molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely involve the functional groups present in its structure, including the benzimidazole, piperidine, and thiazole rings. The exact reactions would depend on the specific conditions and reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. A similar compound, 1H-benzo[d]imidazol-2-ylmethanamine, has a melting point of 101.5 °C and a boiling point of 384.3±25.0 °C (Predicted). It has a density of 1.278±0.06 g/cm3 (Predicted) and is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Antitumor Activity

Benzimidazole derivatives, such as the one , have been extensively studied for their antitumor properties. They can interact with various cellular targets and interfere with tumor growth and proliferation. For instance, compounds with similar structures have shown inhibitory activities against multiple tumor cell lines, including HepG2, SK-OV-3, NCI-H460, and BEL-7404 . These compounds can induce cell cycle arrest and promote apoptotic responses in cancer cells, making them potential candidates for cancer therapy development.

Synthesis of Functional Molecules

The imidazole ring present in this compound is a crucial component in functional molecules used in everyday applications . The synthesis of substituted imidazoles, like the one in our compound, is significant for creating molecules with a wide range of properties and functions, including medicinal and material applications.

Antibacterial and Antioxidant Properties

Derivatives of benzimidazole have been synthesized and tested for their antibacterial and antioxidant capabilities. The sulfonylmethyl group, as found in related compounds, can contribute to these properties, offering a pathway for the development of new antibiotics and antioxidants .

Tubulin Polymerization Inhibition

Some benzimidazole derivatives have been investigated for their ability to inhibit tubulin polymerization, which is a vital process for cell division. By targeting tubulin, these compounds can act as antimitotic agents, potentially useful in treating cancers by preventing the proliferation of cancer cells .

Future Directions

The future directions for research on this compound could involve further exploration of its potential applications, such as its use in the development of new pharmaceuticals or materials. The synthesis methods could also be optimized to improve yield and reduce environmental impact .

properties

IUPAC Name

1-(1H-benzimidazol-2-ylmethyl)-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5OS/c1-12-10-19-18(25-12)22-17(24)13-6-8-23(9-7-13)11-16-20-14-4-2-3-5-15(14)21-16/h2-5,10,13H,6-9,11H2,1H3,(H,20,21)(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHXDGUJHUFCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCN(CC2)CC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(5-methylthiazol-2-yl)piperidine-4-carboxamide

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